2-Methyl-1-propanol

Descripción

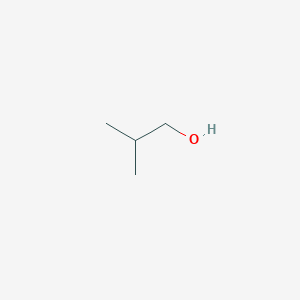

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt) | |

| Record name | Isobutyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021759 | |

| Record name | 2-Methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor. | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c. | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10% | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, oily liquid, Clear, colorless, refractive liquid | |

CAS No. |

78-83-1, 68989-27-5 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-13-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F9Z98TEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NP92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-162 °F (NTP, 1992), -108 °C, -162 °F | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propanol, also known as isobutanol, is a primary alcohol and an important organic compound with the chemical formula (CH₃)₂CHCH₂OH.[1][2] It is a colorless, flammable liquid with a characteristic sweet odor.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for their determination and a summary of its key chemical reactions. This information is crucial for its application in research, particularly in drug development where it can be used as a solvent or a reagent in synthesis.[5]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₄H₁₀O[6][7] |

| Molecular Weight | 74.12 g/mol [1][6] |

| CAS Number | 78-83-1[8] |

| Appearance | Colorless liquid[1][8] |

| Odor | Characteristic, sweet[3][4] |

| Density | 0.803 g/mL at 25 °C[6][9] |

| Boiling Point | 108 °C[6][8][9] |

| Melting Point | -108 °C[6][8][9] |

| Flash Point | 28 °C (closed cup)[9][10] |

| Solubility in Water | 70 g/L at 20 °C[3][4][9][11][12] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and acetone[6][8] |

| Refractive Index (n₂₀/D) | 1.396[6][9] |

| Viscosity | 3.103 mPa·s at 20 °C[11] |

| Vapor Pressure | 8 mmHg at 20 °C[6][10] |

| Autoignition Temperature | 400 °C at 1.007 hPa[11] |

| Explosive Limits in Air | 1.4 - 11 vol%[11] |

Chemical Properties and Reactions

This compound exhibits typical reactions of a primary alcohol, including oxidation, esterification, and dehydration. It is a stable compound but is incompatible with strong oxidizing agents and aluminum.[3][4][6]

Oxidation

The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Oxidation to 2-Methylpropanal: Mild oxidizing agents, such as copper oxide at high temperatures, will oxidize this compound to 2-methylpropanal.[13]

-

Oxidation to 2-Methylpropanoic Acid: Strong oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the alcohol to 2-methylpropanoic acid.[14][15][16]

Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst to form esters. For example, the reaction with acetic acid produces isobutyl acetate, a common solvent and flavoring agent.

Dehydration

The acid-catalyzed dehydration of this compound results in the formation of 2-methylpropene (isobutylene).[1] This elimination reaction is typically carried out at elevated temperatures.[1]

Chemical Reactions of this compound

Caption: Key chemical transformations of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining some of the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and safety requirements.

General Experimental Workflow

Caption: A generalized workflow for determining a physical property.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient micro-method for this determination.[17]

-

Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Apparatus Setup: The small test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[18]

-

Data Acquisition: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid is then allowed to cool.

-

Data Analysis: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[17][19]

-

Result Reporting: The observed boiling point and the ambient atmospheric pressure are recorded.

Determination of Density (Digital Density Meter)

The density of a liquid is its mass per unit volume. ASTM D4052 describes the standard test method for determining density using a digital density meter.[20]

-

Sample Preparation: A small, bubble-free aliquot of this compound is required.

-

Apparatus Setup: The digital density meter is calibrated with dry air and distilled water at the desired temperature.

-

Data Acquisition: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube containing the sample.

-

Data Analysis: The instrument's software calculates the density of the sample based on the measured oscillation period and the calibration data.

-

Result Reporting: The density is reported in g/cm³ or g/mL at the specified temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. ASTM D93 is a standard test method for flash point by the Pensky-Martens closed-cup tester.[12]

-

Sample Preparation: A specified volume of this compound is placed in the test cup of the apparatus.

-

Apparatus Setup: The test cup is heated at a slow, constant rate. A stirrer ensures uniform temperature throughout the sample.

-

Data Acquisition: At specified temperature intervals, an ignition source is applied to the vapor space above the liquid.

-

Data Analysis: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[10]

-

Result Reporting: The flash point temperature is recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general procedure for determining solubility is as follows:

-

Sample Preparation: A known volume of the solvent (e.g., water) is placed in a sealable container.

-

Apparatus Setup: The container is placed in a constant temperature bath and stirred.

-

Data Acquisition: A known mass of this compound is added incrementally to the solvent until a saturated solution is formed (i.e., undissolved solute is present).

-

Data Analysis: The total mass of this compound that dissolves in the known volume of the solvent is determined. The solubility is then calculated in g/L.

-

Result Reporting: The solubility is reported at the specified temperature.

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.

-

O-H stretch: A broad band in the region of 3230-3500 cm⁻¹, indicative of intermolecular hydrogen bonding.[21]

-

C-H stretch: Strong absorptions around 2900 cm⁻¹.[21]

-

C-O stretch: An absorption band in the range of 1030-1350 cm⁻¹.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule.[11]

-

A doublet for the six equivalent methyl protons (-CH₃).

-

A multiplet (septet) for the single methine proton (-CH).

-

A doublet for the two methylene (B1212753) protons (-CH₂-).

-

A broad singlet for the hydroxyl proton (-OH).

¹³C NMR: The carbon-13 NMR spectrum shows three signals, corresponding to the three unique carbon environments.[3]

-

A signal for the two equivalent methyl carbons.

-

A signal for the methine carbon.

-

A signal for the methylene carbon attached to the hydroxyl group.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern is characteristic of a primary alcohol.[1]

-

Base Peak: The base peak is typically observed at m/z = 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺.[1][4]

-

Other Fragments: A significant peak at m/z = 31 is due to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols.[1][4] Loss of a water molecule from the molecular ion can give a peak at m/z = 56.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, descriptions of its chemical reactivity, and generalized experimental protocols offer valuable information for researchers, scientists, and professionals in drug development. The inclusion of spectroscopic data interpretation and visual diagrams of chemical pathways and experimental workflows aims to facilitate a deeper understanding and practical application of this versatile organic compound.

References

- 1. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. This compound(78-83-1) 13C NMR spectrum [chemicalbook.com]

- 8. store.astm.org [store.astm.org]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 11. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Show how to prepare each compound from this compound.(a) 2- Methylp.. [askfilo.com]

- 15. quora.com [quora.com]

- 16. homework.study.com [homework.study.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chymist.com [chymist.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methyl-1-propanol CAS number and identifiers

An In-depth Technical Guide to 2-Methyl-1-propanol

This technical guide provides a comprehensive overview of this compound, also known as isobutanol, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental identifiers, physicochemical properties, synthesis methodologies, and relevant metabolic pathways.

Chemical Identifiers

This compound is a common organic solvent and an important intermediate in the chemical industry. Accurate identification is crucial for research and regulatory purposes. The primary identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 78-83-1[1][2] |

| IUPAC Name | 2-Methylpropan-1-ol[3] |

| Synonyms | Isobutanol, Isobutyl Alcohol |

| PubChem CID | 6560 |

| EC Number | 201-148-0[1][4] |

| UN Number | 1212[5] |

| Molecular Formula | C4H10O[2] |

| SMILES | CC(C)CO |

| InChI Key | ZXEKIIBDNHEJCQ-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in experimental settings.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 74.12 g/mol [2] |

| Appearance | Colorless liquid[6] |

| Odor | Characteristic, sweet, musty odor[6] |

| Melting Point | -108 °C[2] |

| Boiling Point | 108 °C[2] |

| Density | 0.803 g/mL at 25 °C[2] |

| Solubility in Water | 70 g/L at 20 °C[2] |

| Vapor Density | 2.55 (vs air) |

| Vapor Pressure | 8 mmHg at 20 °C |

| Flash Point | 28 °C (closed cup) |

| Autoignition Temperature | 427 °C (801 °F) |

| Refractive Index | 1.396 at 20 °C[2] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | The proton NMR spectrum of 2-methylpropan-1-ol displays four distinct signals corresponding to the different proton environments in the molecule.[7] |

| Infrared (IR) | The IR spectrum shows a characteristic broad O-H stretching absorption around 3300 cm⁻¹, sharp C-H stretching peaks near 2950 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.[8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its production and use in further research.

Industrial Synthesis: Hydroformylation of Propylene (B89431) (Oxo Synthesis)

The primary industrial method for producing this compound is through the hydroformylation of propylene, also known as the oxo process.[1] This process involves the reaction of propylene with a mixture of carbon monoxide and hydrogen (synthesis gas).

Methodology:

-

Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

-

Reactants: Propylene, carbon monoxide, and hydrogen are introduced into the reactor.

-

Catalyst: A rhodium or cobalt-based catalyst is commonly used.[9]

-

Reaction Conditions: The reaction is conducted at elevated temperatures and pressures.

-

Product Formation: The hydroformylation of propylene yields a mixture of n-butyraldehyde and isobutyraldehyde.

-

Hydrogenation: The resulting aldehydes are then hydrogenated in a subsequent step to produce n-butanol and this compound (isobutanol).

-

Separation: The final alcohol products are separated by distillation.

Laboratory Synthesis: Fischer Esterification of this compound

A common laboratory reaction involving this compound is its esterification with a carboxylic acid, such as acetic acid, to form an ester. This reaction is known as Fischer esterification.[10][11]

Methodology:

-

Reactant Mixture: In a round-bottom flask, combine this compound and a slight excess of glacial acetic acid.

-

Catalyst Addition: Add a few drops of a strong acid catalyst, such as concentrated sulfuric acid.[10]

-

Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours, to allow the reaction to reach equilibrium.

-

Workup: After cooling, the reaction mixture is transferred to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and excess acetic acid, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Purification: Isolate the final ester product, isobutyl acetate, by distillation.

Signaling Pathways and Logical Relationships

Understanding the biological pathways involved in the production or metabolism of this compound is crucial for applications in biotechnology and toxicology.

Microbial Production of Isobutanol

This compound can be produced biologically through microbial fermentation.[1] Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are often utilized for this purpose. The synthesis typically proceeds through a modified amino acid biosynthetic pathway.[9]

Caption: Engineered metabolic pathway for the microbial production of this compound (Isobutanol).

Industrial Production Workflow

The industrial production of this compound from propylene involves a multi-step process that is logically interconnected.

Caption: A simplified workflow for the industrial production of this compound.

References

- 1. High yield co-production of isobutanol and ethanol from switchgrass: experiments, and process synthesis and analysis - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D2SE01741E [pubs.rsc.org]

- 2. This compound | 78-83-1 [chemicalbook.com]

- 3. Showing Compound this compound (FDB003274) - FooDB [foodb.ca]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 78-83-1 [m.chemicalbook.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Microbial engineering for the production of isobutanol: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. community.wvu.edu [community.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methyl-1-propanol safety data sheet and handling precautions

An In-depth Technical Guide to 2-Methyl-1-propanol: Safety Data and Handling Precautions

This guide provides comprehensive safety information and handling precautions for this compound (also known as isobutanol), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency responses.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic sweet odor[1]. It is a flammable liquid and its vapors are heavier than air, which can lead to the formation of explosive mixtures with air[2][3][4][5].

| Property | Value |

| Molecular Formula | C4H10O[6] |

| Molecular Weight | 74.12 g/mol [1] |

| Boiling Point | 108 °C (226.4 °F)[6][7] |

| Melting Point | -108 °C (-162.4 °F)[6][7] |

| Density | 0.803 g/mL at 25 °C[6][7] |

| Vapor Pressure | 8 mmHg at 20 °C[6][7] |

| Vapor Density | 2.55 (vs air)[7] |

| Flash Point | 28 °C (82.4 °F) - closed cup[5][7] |

| Autoignition Temp. | 430 °C (806 °F)[5] |

| Solubility in Water | 70 g/L at 20 °C[7] |

| Refractive Index | n20/D 1.396[6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and can cause significant health effects upon exposure. The signal word for this chemical is "Danger"[3][4][7].

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapour[3][4][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][8] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3][4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[3][4][8] |

Toxicological Data

Exposure to this compound can have various toxicological effects. Inhalation may lead to respiratory irritation, drowsiness, and dizziness[8][9]. Skin contact results in irritation, while eye contact can cause serious damage[8][9]. Ingestion is also harmful[8].

| Exposure Route | Endpoint | Value | Species |

| Oral | LD50 | 3350 mg/kg | Rat[10] |

| Dermal | LD50 | 2460 mg/kg | Rabbit[10] |

| Inhalation (Vapor) | LC50 | 24.6 mg/L / 4h | Rat[10] |

Occupational Exposure Limits

To minimize occupational health risks, several organizations have established exposure limits for this compound.

| Organization | Limit Type | Value |

| NIOSH | TWA | 50 ppm (150 mg/m³)[11] |

| OSHA | TWA | 100 ppm (300 mg/m³)[8][11] |

| ACGIH | TWA | 50 ppm (150 mg/m³)[1][6] |

Experimental Protocols

The toxicological and physicochemical data presented in this guide are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, eye irritation studies are often conducted following OECD Test Guideline 405[12]. These guidelines provide detailed methodologies for the systematic evaluation of chemical hazards. Full experimental protocols are typically not included in safety data sheets but can be accessed through the respective standards organizations.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors[2][13]. Use of explosion-proof electrical, ventilating, and lighting equipment is required to prevent ignition of flammable vapors[2][14]. An eyewash station and safety shower should be readily accessible[11][13].

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a full-face shield are necessary to protect against splashes and vapors[11][13].

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber gloves[13].

-

Skin and Body Protection: Impervious protective clothing, including a lab coat, apron, or coveralls, should be worn to prevent skin contact[13].

-

Respiratory Protection: In cases of inadequate ventilation or potential for high vapor concentrations, a NIOSH-approved respirator should be used[13].

Safe Handling Practices

-

Keep the substance away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area[2][4][13].

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge[2][13][14].

Storage Conditions

-

Store in a cool, dry, and well-ventilated place[2][3][13]. Recommended storage temperature is between 15–25 °C (59–77 °F)[4][10].

-

Keep containers tightly closed to prevent leakage and evaporation[2][3][8].

-

Store away from incompatible materials such as strong oxidizing agents, aluminum, and alkali metals[6][10].

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[3][8].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[2][3][8].

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[2][3][8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][8].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO2), or water spray[2][4][5].

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire[4].

-

Specific Hazards: The substance is combustible and its vapors can form explosive mixtures with air, especially at elevated temperatures[2][3]. Vapors are heavier than air and may travel to a source of ignition and flash back[5].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[2][3].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the substance. Wear appropriate personal protective equipment[2][3][4].

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or ground water[2][4].

-

Methods for Cleaning Up: Cover drains. Absorb the spill with inert, non-combustible material such as sand, earth, or a universal binder[2][4]. Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[2][5].

Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound from receipt to disposal.

Required Personal Protective Equipment (PPE)

References

- 1. This compound | 78-83-1 [chemicalbook.com]

- 2. geneseo.edu [geneseo.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. fishersci.com [fishersci.com]

- 6. This compound [chembk.com]

- 7. This compound 99.5 78-83-1 [sigmaaldrich.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. oltchim.ro [oltchim.ro]

- 14. lobachemie.com [lobachemie.com]

2-Methyl-1-propanol solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-1-Propanol in Water and Organic Solvents

Introduction

This compound (also known as isobutanol) is a primary alcohol with the chemical formula (CH₃)₂CHCH₂OH. It is a colorless, flammable liquid with a characteristic sweet odor.[1] As a versatile solvent and an important intermediate in chemical synthesis, a thorough understanding of its solubility characteristics is crucial for researchers, scientists, and professionals in drug development and materials science.[2] This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details common experimental protocols for solubility determination, and illustrates the underlying principles governing its miscibility.

Solubility in Water